molecular formula C21H19Cl2N3O2 B11417372 5-butyl-4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-butyl-4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11417372
M. Wt: 416.3 g/mol
InChI Key: NBQJZVACLFUVKM-UHFFFAOYSA-N
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Description

5-BUTYL-4-(3,4-DICHLOROPHENYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazol-6-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BUTYL-4-(3,4-DICHLOROPHENYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-c]pyrazol-6-one core, followed by the introduction of the butyl, dichlorophenyl, and hydroxyphenyl groups through various substitution reactions. Common reagents used in these reactions include organolithium reagents, halogenating agents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-BUTYL-4-(3,4-DICHLOROPHENYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The dichlorophenyl group can be reduced to form mono-chlorinated or dechlorinated derivatives.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.

Scientific Research Applications

5-BUTYL-4-(3,4-DICHLOROPHENYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-BUTYL-4-(3,4-DICHLOROPHENYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-DICHLOROPHENYL)-3-(2-HYDROXYPHENYL)-1H-PYRAZOLE
  • 5-BUTYL-3-(2-HYDROXYPHENYL)-1H-PYRAZOLE
  • 4-(3,4-DICHLOROPHENYL)-3-(2-HYDROXYPHENYL)-1H-PYRROLO[3,4-C]PYRAZOLE

Uniqueness

5-BUTYL-4-(3,4-DICHLOROPHENYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is unique due to its specific combination of functional groups and its pyrrolo[3,4-c]pyrazol-6-one core. This unique structure imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C21H19Cl2N3O2

Molecular Weight

416.3 g/mol

IUPAC Name

5-butyl-4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C21H19Cl2N3O2/c1-2-3-10-26-20(12-8-9-14(22)15(23)11-12)17-18(24-25-19(17)21(26)28)13-6-4-5-7-16(13)27/h4-9,11,20,27H,2-3,10H2,1H3,(H,24,25)

InChI Key

NBQJZVACLFUVKM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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